N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

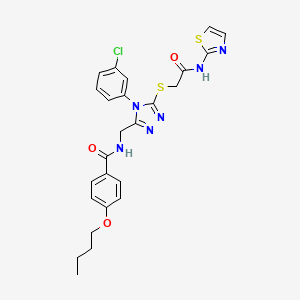

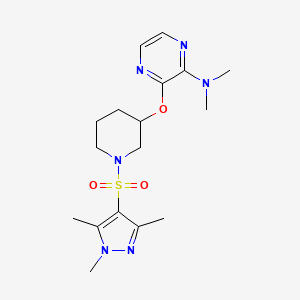

The compound N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic molecule that likely contains multiple functional groups, including a cyanophenyl moiety, a dimethylamino group, and an oxalamide structure. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and synthetic methods that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each with its own yield and purity considerations. The first paper describes a synthetic route for a related compound, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, which is achieved through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, resulting in a 46% overall yield and a purity of over 99% as determined by HPLC . This suggests that similar cyclization strategies and purification techniques could potentially be applied to the synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide.

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide would be influenced by its functional groups. The cyano group could undergo nucleophilic addition reactions, while the dimethylamino group might be involved in acid-base chemistry. The oxalamide moiety could participate in amide bond formation or cleavage reactions. The second paper discusses the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholinophosphoramidite for DNA synthesis, indicating that cyanoethyl and dialkylamino groups can be involved in the synthesis of biologically relevant molecules .

Physical and Chemical Properties Analysis

The physical properties of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, such as melting point, solubility, and stability, would be determined by its molecular structure. The presence of the cyano group could increase polarity, potentially affecting solubility in polar solvents. The dimethylamino group might enhance solubility in basic conditions due to its basic nature. The chemical properties, including reactivity and interaction with other molecules, would be influenced by the electron-withdrawing effects of the cyano group and the nucleophilic potential of the dimethylamino group.

科学的研究の応用

Application in Neurokinin-1 Receptor Antagonism

The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active neurokinin-1 (h-NK1) receptor antagonist, effective in preclinical tests related to emesis and depression (Harrison et al., 2001).

Impact on Orexin Receptors and Sleep Modulation

Research on orexins, peptides in the lateral hypothalamus, shows their role in wakefulness maintenance. The study on orexin-1 (OX1R) and orexin-2 (OX2R) receptors highlights their distinct roles in sleep-wake modulation, with implications for both monoamine release and sleep regulation (Dugovic et al., 2009).

Role in Topoisomerase I-Targeting Anticancer Agents

Recent studies have identified specific isoquinolines, such as 2,3-dimethoxy-8,9-methylenedioxy-11-[(2-dimethylamino)ethyl]-11H-isoquino[4,3-c]cinnolin-12-one, as topoisomerase I-targeting agents with potent anticancer activities. The impact of varied substituents at specific positions on these compounds is significant for both targeting activity and cytotoxicity (Ruchelman et al., 2004).

Novel Acid-Catalyzed Rearrangement in Synthesis

A novel synthetic approach involving a one-pot process for the construction of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxiranes has been developed. This method provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Synthesis and Biological Evaluation of Binuclear Copper(II) Complexes

The synthesis and characterization of new binuclear copper(II) complexes involving N-(5-chloro-2-hydroxyphenyl)-N′-[3-(dimethylamino)propyl]oxalamide demonstrate potent anticancer activities against specific cancer cell lines and interactions with DNA. These complexes offer insights into the potential of such compounds in cancer therapy (Li et al., 2012).

Venlafaxine Characterization

Venlafaxine, an antidepressant drug, exemplifies the use of compounds with dimethylamino groups. Its characterization at low temperatures revealed distinct structural features, contributing to understanding its pharmacological activity (Tessler & Goldberg, 2004).

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-26(2)20(15-8-9-19-16(12-15)10-11-27(19)3)14-24-21(28)22(29)25-18-7-5-4-6-17(18)13-23/h4-9,12,20H,10-11,14H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXJZCFZAORWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)

![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)